Compound Description: N-(benzimidazol-1-yl-methyl-benzamide derivatives represent a class of compounds synthesized via the Mannich reaction and explored for their antimicrobial, anti-inflammatory, and analgesic properties [, ]. Their activities are influenced by the specific substituents on the benzimidazole and benzamide rings.
Compound Description: WC-10 and its radiolabeled form, [3H]WC-10, exhibit high affinity for dopamine D3 receptors, showing a preference for D3 over D2 receptors [, , , ]. This selectivity makes WC-10 a valuable tool for studying D3 receptor distribution and function in vitro and in vivo. It serves as a lead compound for developing potential therapeutics for conditions where D3 receptor modulation is desirable.
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor with promising anticancer activity []. Its mechanism involves inhibiting class I HDAC isoforms, leading to increased acetylation of histone H3 and P21, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This compound exhibits favorable pharmacokinetic properties and low toxicity, supporting its potential as an oral anticancer drug candidate.
Compound Description: This compound is a potent and selective FLT3 inhibitor exhibiting strong activity against the FLT3-ITD mutant, a common driver in acute myeloid leukemia (AML) []. It selectively inhibits the proliferation of FLT3-ITD-positive AML cells and exhibits potent antitumor effects in vivo. Notably, this compound demonstrates good bioavailability and a favorable safety profile, suggesting its potential as a therapeutic agent for FLT3-ITD-positive AML.
Compound Description: This compound exhibits potent antifungal activity, suggesting its potential therapeutic use in treating fungal infections []. While the specific mechanism of action might be related to inhibiting fungal growth and proliferation, further studies are needed to fully elucidate its antifungal properties.
Compound Description: This compound acts as a potent c-Met kinase inhibitor, demonstrating potential in treating cancers and other diseases associated with c-Met kinase pathway dysregulation [, , ]. The specific structural features, including the quinoline and imidazotriazine rings, are crucial for its inhibitory activity against c-Met kinase.
Compound Description: [3H]-JNJ- GluN2B-5 is a high-affinity radioligand selective for GluN2B-containing NMDA receptors []. It exhibits superior selectivity over sigma receptors compared to other GluN2B radioligands like [3H]-Ro 25-6981. This high selectivity makes it a valuable pharmacological tool for studying GluN2B receptors in vitro and in vivo.
Compound Description: This radiolabeled compound is a potential dopamine D3 antagonist developed for SPECT studies []. Its design aims to visualize and study the D3 receptor in vivo, contributing to understanding its role in conditions like schizophrenia. The iodine-123 radioisotope allows for imaging and tracking the compound's distribution within the brain.
Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. Its inhibitory activity disrupts DDR signaling pathways, offering potential therapeutic benefits in inflammatory diseases. It exhibits anti-inflammatory effects in vitro and in vivo, supporting its potential as a lead compound for developing novel anti-inflammatory agents.
Compound Description: This carbon-11 labeled compound was designed and synthesized as a potential PET ligand for the 5-HT1A receptor []. It exhibits potent agonist activity at the 5-HT1A receptor, making it a candidate for imaging studies to investigate the role of 5-HT1A receptors in various neurological and psychiatric disorders.
Compound Description: SCH 900822 is a potent and selective glucagon receptor antagonist, displaying significant potential for treating type 2 diabetes []. By blocking the glucagon receptor, this compound effectively reduces blood glucose levels. It demonstrates exceptional selectivity for the glucagon receptor over the glucagon-like peptide-1 receptor, minimizing potential side effects.
Compound Description: Darexaban, also known as YM150, is a potent and orally available factor Xa inhibitor []. It exhibits strong antithrombotic activity by inhibiting factor Xa, a key enzyme in the coagulation cascade. This compound is characterized by a unique pharmacokinetic profile, forming an active glucuronide metabolite that contributes to its potent anticoagulant activity in plasma.
Compound Description: This compound exhibits potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. It demonstrates a favorable safety profile, improved efficacy compared to linezolid (a current treatment for MRSA infections), high oral bioavailability, and a reduced risk of bone marrow suppression.
Compound Description: This series of compounds features a tetrahydropyridine (THP) ring system with various benzamide and benzene sulfonamide substitutions []. They exhibit anti-inflammatory activities, particularly those with SO2 substitutions on the THP ring. These compounds effectively attenuate nitric oxide production, inhibit iNOS, and reduce the release of pro-inflammatory cytokines.
[(Benzimidazol-1-yl)methyl]benzamides []
Compound Description: [(Benzimidazol-1-yl)methyl]benzamides represent a class of compounds investigated for their ability to act as bifunctional reagents in supramolecular synthesis []. These compounds can coordinate with metal ions, such as Ag(I), through the benzimidazole moiety while engaging in hydrogen bonding via the carboxamide group, leading to the formation of extended network structures.
Compound Description: Indapamide, a sulfonamide derivative, is primarily recognized for its antihypertensive properties []. While its exact mechanism of action is not fully elucidated, it's believed to involve a combination of diuretic effects and vasodilatory actions, contributing to its blood pressure-lowering properties.
Compound Description: These compounds represent a group of potent human gonadotropin-releasing hormone receptor antagonists []. They exhibit superior metabolic stability compared to their predecessor molecules, making them attractive candidates for further development as potential therapeutics for conditions like prostate cancer, endometriosis, and uterine fibroids, where suppressing gonadotropin-releasing hormone activity is beneficial.
-Fluoro-N-(4-methoxyphenyl)benzamide []
N-(2-chloro-phenyl-carbamothioyl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamothioyl)-4-fluoro-benzamide []
Compound Description: This compound is a 4-fluoro benzamide derivative with a complex substituent on the amide nitrogen, including a pyrimidine ring and a p-tolyloxy group []. The abstract does not specify any particular biological activity for this compound.
Compound Description: This compound, characterized by a benzoxazinone ring system linked to the benzamide moiety, has been identified as a protox inhibitor []. Protox is a mitochondrial protein involved in cell death pathways, making this compound a potential target for developing anticancer agents.
Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor []. It exhibits promising therapeutic potential for treating inflammatory and autoimmune diseases, particularly rheumatoid arthritis.
Compound Description: This class of compounds is characterized by a 2-azabicyclo[2.1.1]hexane ring system attached to the benzamide core. The compounds in this class have various substituents on the aryl and benzamide rings []. Although specific biological data wasn't detailed in the provided abstract, their structural features suggest potential applications in medicinal chemistry.
Compound Description: This benzamide derivative incorporates a naphthalene ring system connected to the amide nitrogen through a phenyl-substituted methylene bridge []. The abstract highlights the role of intermolecular and intramolecular hydrogen bonding in stabilizing its crystal structure.
Compound Description: This compound features a 1,2,3-triazole ring linked to a 1,3,4-oxadiazole-2-thione moiety and further substituted with a 4-methoxyphenyl group []. The abstract highlights the presence of intermolecular hydrogen bonding and π–π interactions in its crystal structure, which influence its packing and solid-state properties.
Crystalline β-form of acid-additive methanesulfonic acid salt and 4-(4-methylpiperazine-1-yl- methyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]benzamide []
Compound Description: This compound is a specific crystalline form (β-form) of an acid-additive methanesulfonic acid salt of a benzamide derivative containing a pyrimidine ring and a piperazine ring []. This specific crystalline form shows non-hygroscopic properties and remains anhydrous even at high humidity, making it advantageous for pharmaceutical formulation and storage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.